Cas no 3420-02-8 (6-Methyl-1H-indole)
6-Methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-1H-indole
- 1H-Indole, 6-methyl-
- 6-Methylindole
- 1H-Indole,6-methyl
- 6-Me-indole
- 6-Metlylindole
- 7-Methylindole
- Indole,6-methyl
- Indole,6-methyl- (7CI,8CI)
- 6-Methyl indole
- Indole, 6-methyl-
- QTM6OJZ56S
- ONYNOPPOVKYGRS-UHFFFAOYSA-N
- Q63398396
- 6-Methyl-H-indole
- PubChem7240
- 6-METHYL-INDOLE
- 6-Methyl-1H-indole #
- KSC491I2R
- BCP00914
- SBB047999
- STK503629
- VI30339
- TRA0073500
- FT-0601223
- AKOS004116725
- DTXSID00187789
- UNII-QTM6OJZ56S
- SY005773
- AM803731
- M-3930
- PS-4226
- M1430
- 6-methyl-1H-indole3420-02-81H-indole, 6-methyl-Indole, 6-methyl-246328_ALDRICH6-MethylindoleM2330
- 6-Methylindole, 97%
- InChI=1/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H
- PB25888
- 3420-02-8
- HY-W007349
- SB36712
- CS-W007349
- FT-0621238
- MFCD00005682
- EN300-39430
- AC-7335
- Z384970524
- NS00015803
- SCHEMBL11994
- CHEBI:229031
- DB-007180
- ALBB-005930
-
- MDL: MFCD00005682
- Inchi: 1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3
- InChI Key: ONYNOPPOVKYGRS-UHFFFAOYSA-N
- SMILES: N1C=CC2C=CC(C)=CC1=2
- BRN: 109708
Computed Properties
- Exact Mass: 131.07300
- Monoisotopic Mass: 131.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 15.8
Experimental Properties
- Color/Form: Grayish yellow solid
- Density: 1.059 g/mL at 25 °C(lit.)
- Melting Point: 29-32°C
- Boiling Point: 112 °C/5 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.607(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 15.79000
- LogP: 2.47630
- Sensitiveness: Light Sensitive
- Solubility: Not determined
6-Methyl-1H-indole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT, LIGHT SENSITIVE
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
6-Methyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107953-100g |
6-Methyl-1H-indole |
3420-02-8 | 98% | 100g |
¥1289.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107953-1g |
6-Methyl-1H-indole |
3420-02-8 | 98% | 1g |
¥53.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107953-250mg |
6-Methyl-1H-indole |
3420-02-8 | 98% | 250mg |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107953-25g |
6-Methyl-1H-indole |
3420-02-8 | 98% | 25g |
¥403.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107953-5g |
6-Methyl-1H-indole |
3420-02-8 | 98% | 5g |
¥86.90 | 2023-09-02 | |
| Fluorochem | 016244-1g |
6-Methylindole |
3420-02-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 016244-5g |
6-Methylindole |
3420-02-8 | 98% | 5g |
£26.00 | 2022-03-01 | |
| Fluorochem | 016244-10g |
6-Methylindole |
3420-02-8 | 98% | 10g |
£48.00 | 2022-03-01 | |
| Fluorochem | 016244-25g |
6-Methylindole |
3420-02-8 | 98% | 25g |
£108.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1430-5G |
6-Methylindole |
3420-02-8 | >98.0%(GC) | 5g |
¥550.00 | 2024-04-15 |
6-Methyl-1H-indole Suppliers
6-Methyl-1H-indole Related Literature
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Jiao-Mei Guo,Wen-Bo Wang,Jia Guo,Yan-Shuo Zhu,Xu-Guan Bai,Shao-Jing Jin,Qi-Lin Wang,Zhan-Wei Bu RSC Adv. 2018 8 15641
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Zong-Yi Yu,Jing-Nan Zhao,Fan Yang,Xiao-Fei Tang,Yu-Feng Wu,Cun-Fei Ma,Bo Song,Lei Yun,Qing-Wei Meng RSC Adv. 2020 10 4825
-
Qinghe Gao,Yakun Wang,Qianqian Wang,Yanping Zhu,Zhaomin Liu,Jixia Zhang Org. Biomol. Chem. 2018 16 9030
-
Lin Wu,Ran Jiang,Jin-Ming Yang,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2013 3 5459
-
Yan Zhang,Minjie Ni,Bainian Feng Org. Biomol. Chem. 2016 14 1550
Additional information on 6-Methyl-1H-indole
Properties and Applications of 6-Methyl-1H-indole (CAS No. 3420-02-8)
6-Methyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 3420-02-8, is a heterocyclic organic compound belonging to the indole family. This compound features a benzene ring fused to a pyrrole ring, with a methyl group substituent at the 6-position. Its unique structural framework makes it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science research.
The molecular structure of 6-Methyl-1H-indole contributes to its diverse chemical reactivity, enabling its use as a precursor in the synthesis of more complex molecules. The presence of the methyl group at the 6-position influences its electronic properties, making it a versatile building block for further functionalization. This compound is particularly notable for its role in the development of biologically active substances, where its indole core is often modified to enhance pharmacological activity.
Recent advancements in medicinal chemistry have highlighted the significance of 6-Methyl-1H-indole in drug discovery. Researchers have leveraged its scaffold to design novel compounds with potential therapeutic applications. For instance, derivatives of 6-Methyl-1H-indole have been explored for their antimicrobial and anti-inflammatory properties. The indole moiety is well-documented for its interaction with biological targets, including receptors and enzymes, which makes it an attractive candidate for structure-activity relationship (SAR) studies.
In the realm of agrochemicals, 6-Methyl-1H-indole has shown promise as a precursor in the synthesis of pesticides and herbicides. Its structural features allow for modifications that enhance binding affinity to biological targets in pests, thereby improving the efficacy of crop protection agents. Additionally, the compound’s stability under various environmental conditions makes it suitable for industrial applications where durability is crucial.
The synthesis of 6-Methyl-1H-indole typically involves multi-step organic reactions, often starting from indole or its derivatives. Advances in catalytic processes have enabled more efficient and sustainable production methods, reducing waste and energy consumption. These innovations align with global efforts to promote green chemistry principles in industrial manufacturing.
From a material science perspective, 6-Methyl-1H-indole has been investigated for its potential in creating advanced polymers and electronic materials. Its aromatic structure and ability to form stable conjugated systems make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of 6-Methyl-1H-indole into these materials can improve their performance by enhancing charge transport properties.
Research into the biological activity of 6-Methyl-1H-indole has revealed intriguing insights into its potential as a lead compound for drug development. Studies have demonstrated its ability to modulate various signaling pathways, including those involved in neurodegenerative diseases and cancer. By understanding the mechanisms through which 6-Methyl-1H-indole interacts with biological systems, scientists can design more targeted therapies with improved selectivity and reduced side effects.
The role of 6-Methyl-1H-indole in synthetic chemistry extends beyond pharmaceuticals and agrochemicals. It serves as a key intermediate in the production of dyes, fragrances, and specialty chemicals. Its versatility stems from its ability to undergo diverse reactions, such as alkylation, acylation, and hydrogenation, which facilitate the introduction of various functional groups.
As research continues to uncover new applications for 6-Methyl-1H-indole, collaborations between academia and industry are becoming increasingly important. These partnerships foster innovation by combining fundamental research with practical applications, ensuring that advancements in chemical science translate into tangible benefits for society.
The future prospects for 6-Methyl-1H-indole are promising, with ongoing studies exploring its potential in emerging fields such as nanotechnology and biomedicine. Its unique properties make it a valuable candidate for developing novel materials and therapies that address complex challenges in medicine and technology.
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